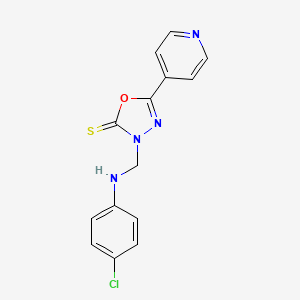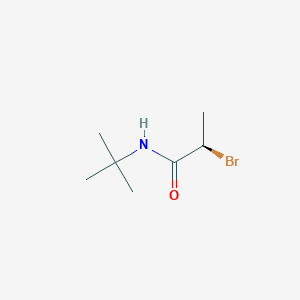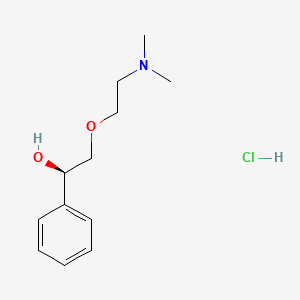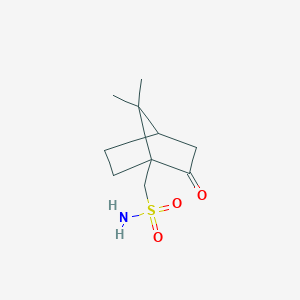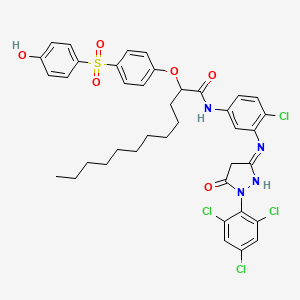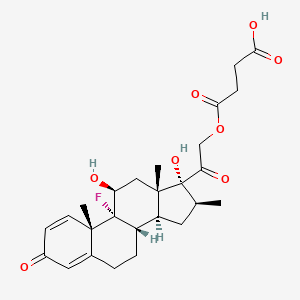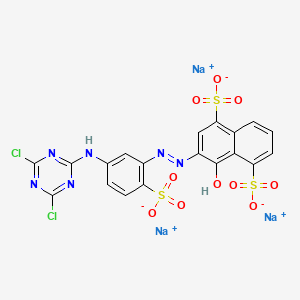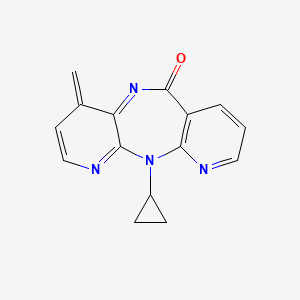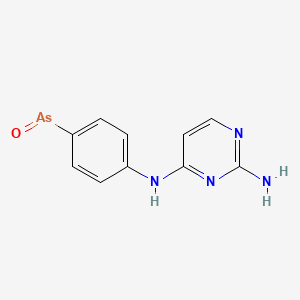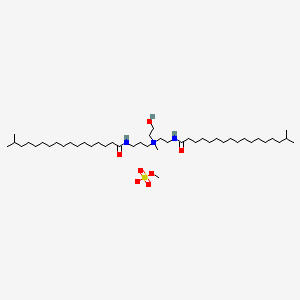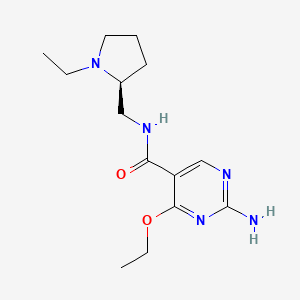
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la morpholine avec des dérivés d'acide propionique, suivie de l'introduction du groupe alpha-di-2-thiénylméthylène par une série de réactions de couplage. L'étape finale implique l'estérification avec de l'alcool éthylique et la formation ultérieure de picrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de chaque étape.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles : Halogénures, amines, thiols.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans la synthèse organique et la catalyse.
Biologie : Étudié pour son potentiel comme sonde biochimique.
Médecine : Exploré pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut moduler les voies biochimiques en se liant aux sites actifs ou en modifiant la conformation des molécules cibles, conduisant à des changements dans leur activité.
Applications De Recherche Scientifique
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-morpholinepropionique, alpha-phénylméthylène-, ester éthylique.
- Acide 4-morpholinepropionique, alpha-benzylméthylène-, ester éthylique.
Unicité
L'acide 4-morpholinepropionique, alpha-di-2-thiénylméthylène-, ester éthylique, picrate est unique en raison de la présence du groupe alpha-di-2-thiénylméthylène, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux pour des applications spécifiques où des composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
102748-61-8 |
|---|---|
Formule moléculaire |
C24H24N4O10S2 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
ethyl 2-(morpholin-4-ylmethyl)-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H21NO3S2.C6H3N3O7/c1-2-22-18(20)14(13-19-7-9-21-10-8-19)17(15-5-3-11-23-15)16-6-4-12-24-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11-12H,2,7-10,13H2,1H3;1-2,10H |
Clé InChI |
XIYUVIZPIDDWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCOCC3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


